

# Spectroscopic Characterization of 5-(Bromomethyl)-2-fluorobenzonitrile: A Technical Guide

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## Compound of Interest

**Compound Name:** 5-(Bromomethyl)-2-fluorobenzonitrile

**Cat. No.:** B033357

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **5-(Bromomethyl)-2-fluorobenzonitrile**. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents a detailed prediction of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally similar compounds, primarily 5-bromo-2-fluorobenzonitrile and 2-fluoro-5-methylbenzonitrile, providing a reliable reference for the identification and characterization of the title compound.

## Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for **5-(Bromomethyl)-2-fluorobenzonitrile**. These values are estimated based on established principles of spectroscopy and data from analogous compounds.

**Table 1: Predicted  $^1\text{H}$  NMR Data (500 MHz,  $\text{CDCl}_3$ )**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
~7.7 - 7.8	dd	$J_{HH} \approx 8.5, 2.0$	1H	H-4
~7.6 - 7.7	m	-	1H	H-6
~7.2 - 7.3	t	$J_{HH} \approx 8.5$	1H	H-3
~4.5	s	-	2H	-CH <sub>2</sub> Br

Note: Chemical shifts for aromatic protons are estimated based on analogs. The singlet for the bromomethyl group is a key identifying feature.

**Table 2: Predicted <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)**

Chemical Shift ( $\delta$ , ppm)	Assignment
~160 (d, ${}^1J_{CF} \approx 250$ Hz)	C-2
~135 - 140	C-5
~133 (d, ${}^3J_{CF} \approx 8$ Hz)	C-4
~130 (d, ${}^4J_{CF} \approx 4$ Hz)	C-6
~117 (d, ${}^2J_{CF} \approx 20$ Hz)	C-3
~115	C-1
~115	-CN
~30 - 35	-CH <sub>2</sub> Br

Note: The carbon attached to fluorine will appear as a doublet with a large coupling constant. Other aromatic carbons will also show smaller couplings to fluorine.

**Table 3: Predicted Key IR Absorptions (ATR)**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2230	Strong	C≡N stretch
~1610, 1580, 1490	Medium-Strong	C=C aromatic ring stretch
~1250	Strong	C-F stretch
~1220	Medium	C-Br stretch (in -CH <sub>2</sub> Br)
~700 - 900	Strong	C-H out-of-plane bend

**Table 4: Predicted Mass Spectrometry Data (EI)**

m/z	Relative Intensity (%)	Assignment
213/215	High	[M] <sup>+</sup> (Molecular ion peak with bromine isotopes)
134	High	[M - Br] <sup>+</sup> (Loss of bromine radical)
107	Medium	[M - Br - HCN] <sup>+</sup> (Loss of Br and HCN)

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Dissolve approximately 5-10 mg of **5-(Bromomethyl)-2-fluorobenzonitrile** in 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
  - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

- Transfer the solution to a clean, dry 5 mm NMR tube.
- $^1\text{H}$  NMR Acquisition:
  - The spectrum is acquired on a 500 MHz spectrometer.
  - Typical parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
  - A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - The spectrum is acquired on the same spectrometer operating at 125 MHz for carbon.
  - A proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each carbon (unless coupled to fluorine).
  - A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of  $^{13}\text{C}$ .

## Infrared (IR) Spectroscopy

- Sample Preparation:
  - A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition:
  - The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
  - A background spectrum of the clean ATR crystal is first collected.
  - The sample spectrum is then recorded, typically by co-adding 16 or 32 scans at a resolution of  $4\text{ cm}^{-1}$ .

- The spectrum is displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

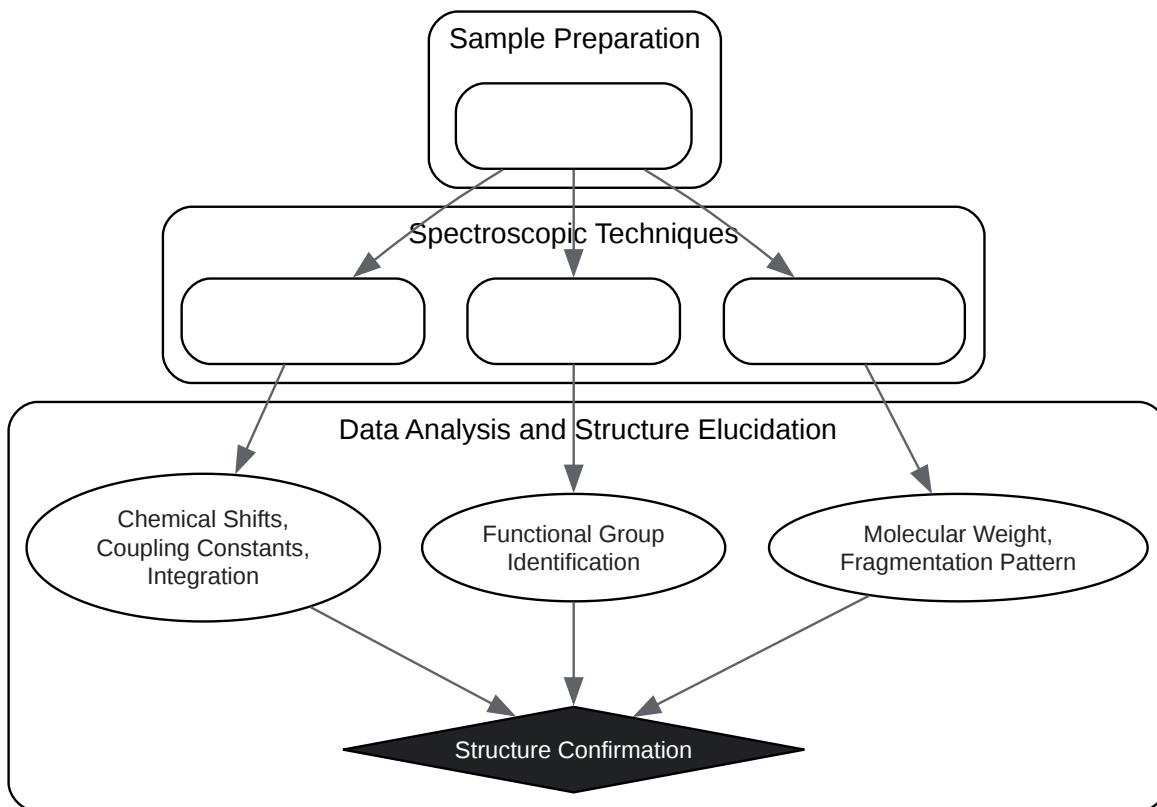
## Mass Spectrometry (MS)

- Sample Introduction:
  - The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- Ionization:
  - Electron Ionization (EI) is used, with a standard electron energy of 70 eV.
- Mass Analysis:
  - The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a quadrupole or time-of-flight (TOF) analyzer.
- Detection:
  - An electron multiplier detects the ions, and the resulting signal is processed to generate a mass spectrum.

## Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of **5-(Bromomethyl)-2-fluorobenzonitrile**.

## Workflow for Spectroscopic Analysis of 5-(Bromomethyl)-2-fluorobenzonitrile

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Caption: Spectroscopic analysis workflow.

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